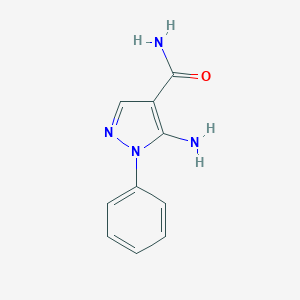

5-Amino-1-phényl-1H-pyrazole-4-carboxamide

Vue d'ensemble

Description

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide, commonly known as 5-Aminopyrazole, is a heterocyclic compound that has been widely used in scientific research due to its unique properties. 5-Aminopyrazole has been used in a variety of different applications, including organic synthesis, drug design, and biochemical research.

Applications De Recherche Scientifique

Synthèse Organique

5-Amino-1-phényl-1H-pyrazole-4-carboxamide: est un bloc de construction polyvalent en synthèse organique. Il est utilisé dans des réactions multicomposants à un seul pot (MCR) pour synthétiser des molécules complexes. Par exemple, il peut subir une cyclo-condensation avec des benzaldéhydes substitués et du malononitrile pour produire des 5-amino-1,3-diphényl-1H-pyrazole-4-carbonitriles avec une grande efficacité .

Chimie Médicinale

En chimie médicinale, ce composé sert de précurseur pour la création d'échafaudages biologiquement actifs. Ces échafaudages sont essentiels au développement de produits pharmaceutiques présentant des propriétés telles qu'analgésiques, antibactériens, anticonvulsivants et anti-inflammatoires .

Catalyse

Le composé a été utilisé dans le développement de MnO2 supporté sur alumine-silice comme catalyseur recyclable. Ce catalyseur est utilisé dans l'eau pour la synthèse de dérivés du pyrazole, soulignant son rôle dans les initiatives de chimie verte .

Synthèse de Composés Hétérocycliques

5-Amino-pyrazoles: , y compris notre composé d'intérêt, sont essentiels à la construction de divers échafaudages hétérocycliques ou hétérocycliques fusionnés. Ces échafaudages sont importants dans la synthèse de petites molécules qui figurent dans de nombreux produits pharmaceutiques parmi les plus vendus .

Activité Biologique

Le composé présente une gamme d'activités biologiques. Il a été rapporté qu'il présentait une activité antihypertensive appréciable in vivo et des propriétés telles que les inhibiteurs des récepteurs cannabinoïdes humains (hCB1 et hCB2), les inhibiteurs de la kinase p38 et les antagonistes des récepteurs CB1 .

Science des Matériaux Avancés

Dans le domaine de la science des matériaux, This compound est utilisé pour améliorer les performances structurelles et optiques de nouveaux matériaux. Cela comprend son application dans la synthèse de composés présentant des caractéristiques de performance améliorées .

Chimie des Pesticides

Ce composé est également impliqué dans la synthèse de pesticides comme le fipronil. Il fait partie des études de voies métaboliques chez le rat, ce qui permet de comprendre l'effet et l'efficacité du fipronil comme pesticide .

Conception de Médicaments

En raison de son importance structurelle et de la présence d'hétérocycles azotés, This compound joue un rôle essentiel dans la conception de médicaments. Il fait partie des bases de données de la FDA pour les médicaments à petites molécules, soulignant son importance en ingénierie pharmaceutique .

Mécanisme D'action

Target of Action

Pyrazole derivatives are known for their wide applications in pharmaceuticals, including anti-inflammatory, analgesic, and cox inhibition activities .

Mode of Action

It’s worth noting that pyrazole derivatives can form both linear and cyclic oligomers, and their associations with other molecules can depend strongly on the type of solvent .

Biochemical Pathways

Some pyrazole derivatives are known to inhibit succinate dehydrogenase (sdh), a key enzyme in the citric acid cycle . This inhibition can disrupt mitochondrial electron transfer, affecting energy synthesis in cells .

Pharmacokinetics

The compound’s molecular weight (20222) and physical form (solid) suggest that it may have certain bioavailability characteristics .

Result of Action

Pyrazole derivatives are known for their diverse pharmacological effects, including anticancer, antiviral, antifungal, antibacterial, anti-inflammatory, and antioxidant activities .

Action Environment

The compound’s interactions can depend strongly on the type of solvent, suggesting that its action may be influenced by the chemical environment .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions. It interacts with enzymes such as adenosine deaminase, exhibiting inhibitory potency . This interaction suggests that 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide can modulate enzymatic activity, potentially affecting various metabolic pathways. Additionally, it has been shown to interact with proteins involved in cell signaling, further highlighting its biochemical relevance .

Cellular Effects

The effects of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide on cellular processes are profound. It has demonstrated growth-inhibitory effects on estrogen receptor-positive breast cancer cells (MCF-7), indicating its potential as an anti-cancer agent . The compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby altering cell function. These effects underscore the importance of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in cellular biology research.

Molecular Mechanism

At the molecular level, 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of adenosine deaminase, leading to changes in enzyme activity . Additionally, the compound’s interaction with cell signaling proteins suggests a role in modulating signal transduction pathways. These molecular mechanisms provide insights into how 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide influences cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide maintains its activity over extended periods, making it a valuable tool for in vitro and in vivo research .

Dosage Effects in Animal Models

The effects of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the optimal therapeutic window and minimizing potential side effects.

Metabolic Pathways

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions highlight the compound’s role in modulating metabolic processes and its potential impact on overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and efficacy. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide exerts its effects in the appropriate cellular context, enhancing its efficacy.

Propriétés

IUPAC Name |

5-amino-1-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-9-8(10(12)15)6-13-14(9)7-4-2-1-3-5-7/h1-6H,11H2,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKSUPKIDNXMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274334 | |

| Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50427-77-5 | |

| Record name | 50427-77-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 50427-77-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1-phenyl-4-pyrazolecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

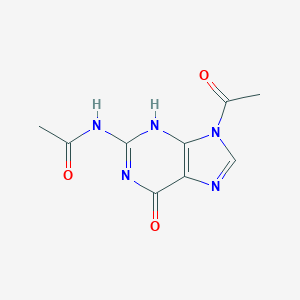

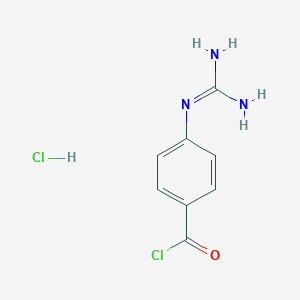

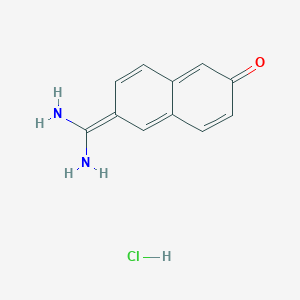

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide a valuable building block in heterocyclic synthesis?

A: This compound possesses a versatile structure that enables its participation in various chemical reactions, leading to diverse heterocyclic systems. [, , ] For instance, it acts as a precursor for synthesizing substituted pyrazolo[3,4-d]pyrimidines by reacting with N-substituted isatins [], and it's employed in creating Fused Pyrrolo – Pyrano – Pyrimidine and Pyrrolo – Pyrano – Pyridine derivatives. [] These heterocyclic compounds often exhibit pharmacological interest, making 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide a valuable tool in drug discovery research.

Q2: What are some of the notable applications of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives?

A2: Research indicates potential applications in different areas:

- Antimicrobial Activity: Derivatives like Fused Pyrrolo – Pyrano – Pyrimidine and Pyrrolo – Pyrano – Pyridine, synthesized using 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide, have shown activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against Candida albicans. []

- Sensing Applications: 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide has been explored as a component in a chromium(III) membrane sensor for detecting Cr3+ ions in biological and environmental samples. [] This highlights its potential in analytical chemistry and environmental monitoring.

Q3: What are the common synthetic routes for incorporating 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide into larger molecular frameworks?

A: Cyclization reactions are frequently employed. [] One method involves reacting 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide with aldehydes like 4-(dimethylamino)benzaldehyde or 3,5-dinitrobenzaldehyde to construct pyrimidine rings. [] Another approach utilizes reactions with aliphatic ketones like acetone, 2-butanone, and cyclohexanone, in the presence of catalysts like FeCl3, to synthesize pyridine rings. [] These reactions highlight the versatility of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in constructing diverse heterocyclic scaffolds.

Q4: Are there reviews available that provide a comprehensive overview of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide's chemistry and applications?

A: Yes, a comprehensive review titled "Utility of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in Heterocyclic Synthesis" exists. [] It offers a systematic survey of the compound's preparation methods and its diverse reactivity as a building block for synthesizing polyfunctionalized heterocycles, many of which hold pharmacological significance.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B15597.png)

![(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone](/img/structure/B15627.png)

![(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL](/img/structure/B15629.png)